Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F4NO4 This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of amines.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzoate ester.
Uniqueness
The presence of both fluorine and nitro groups makes it particularly valuable in medicinal chemistry and materials science .
Biological Activity
Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate (C10H7F4NO4) is an organic compound notable for its unique structural features, including a fluoro group, a nitro group, and a trifluoromethyl group. These functional groups confer distinctive chemical properties that influence its biological activity. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Fluoro Group : Enhances lipophilicity and membrane permeability.
- Nitro Group : Often associated with biological activity, particularly in pharmaceuticals.
- Trifluoromethyl Group : Known to improve the potency and selectivity of compounds in drug development due to its electron-withdrawing nature.
The molecular weight of this compound is approximately 300.2 g/mol.
Research indicates that the structural components of this compound significantly influence its interactions with biological targets. The trifluoromethyl and nitro groups enhance the compound's lipophilicity, which may improve its bioavailability and efficacy in pharmaceutical applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibition against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action .
- Drug Development : The trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have shown enhanced inhibition of enzymes such as reverse transcriptase, which is critical in antiviral drug development .
- Synthetic Utility : Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis, facilitating the development of novel pharmaceuticals through various reaction pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | Lacks trifluoromethyl group | Reduced antimicrobial activity |
Ethyl 2-chloro-5-nitrobenzoate | C9H8ClNO4 | Chlorine instead of fluorine | Moderate enzyme inhibition |
Ethyl 2-fluoro-5-amino-4-(trifluoromethyl)benzoate | C10H9F4N1O3 | Contains amino group | Enhanced bioactivity |
Properties
Molecular Formula |
C10H7F4NO4 |
---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7F4NO4/c1-2-19-9(16)5-3-8(15(17)18)6(4-7(5)11)10(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
YOVNVRVABCATMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.